3,5-Dihydroxyanthranilic acid
CAS No.: 32484-69-8
Cat. No.: VC1626086
Molecular Formula: C7H7NO4
Molecular Weight: 169.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 32484-69-8 |
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Molecular Formula | C7H7NO4 |
Molecular Weight | 169.13 g/mol |
IUPAC Name | 2-amino-3,5-dihydroxybenzoic acid |
Standard InChI | InChI=1S/C7H7NO4/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2,9-10H,8H2,(H,11,12) |
Standard InChI Key | FNJVIEZDTMREOQ-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1C(=O)O)N)O)O |
Canonical SMILES | C1=C(C=C(C(=C1C(=O)O)N)O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
3,5-Dihydroxyanthranilic acid is a derivative of anthranilic acid (2-aminobenzoic acid) with hydroxyl groups at positions 3 and 5 of the benzoic acid ring. Its molecular formula is C₇H₇NO₄, representing a dihydroxylated form of the anthranilic acid base structure (C₇H₇NO₂). The compound contains a carboxylic acid group, an amino group at position 2, and hydroxyl groups at positions 3 and 5, creating a highly functionalized aromatic structure with multiple sites for potential hydrogen bonding and chemical modifications .
The presence of two hydroxyl groups significantly alters the electronic properties of the aromatic ring compared to its mono-hydroxylated counterparts like 3-hydroxyanthranilic acid or 5-hydroxyanthranilic acid. This electronic configuration influences its participation in various biochemical reactions, particularly in redox processes and conjugation reactions with other biomolecules.
Physical Properties
While specific physical property data for 3,5-dihydroxyanthranilic acid is limited in the available literature, we can extrapolate some characteristics based on related compounds. By comparison with 5-hydroxyanthranilic acid, which has a melting point of 247 °C (with decomposition) and is reported as a crystalline powder with gray-brownish coloration, 3,5-DHAA likely exhibits similar thermal properties .
The additional hydroxyl group at position 3 would be expected to increase hydrogen bonding capabilities, potentially affecting solubility behavior. Like other hydroxyanthranilic acid derivatives, 3,5-DHAA likely has limited solubility in water but increased solubility in polar organic solvents such as DMSO and methanol, especially under heating conditions . The compound would be expected to have a higher density than the mono-hydroxylated derivatives due to increased oxygen content.
Chemical Properties
3,5-Dihydroxyanthranilic acid possesses several functional groups that contribute to its chemical reactivity:
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The carboxylic acid group confers acidic properties and provides a site for esterification and amide formation
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The amino group at position 2 enables peptide bond formation and other nitrogen-based reactions
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The two hydroxyl groups make it susceptible to oxidation and serve as sites for conjugation
The presence of multiple functional groups makes 3,5-DHAA a versatile compound that can participate in diverse chemical transformations. The hydroxyl groups, particularly in the ortho position relative to the amino group, create potential for metal chelation and influence the compound's redox properties . Under oxidative conditions, the compound may undergo auto-oxidation to form quinone-like intermediates, similar to what has been observed with 3-hydroxyanthranilic acid .
Biosynthesis and Metabolic Pathways
Biosynthetic Routes
The biosynthesis of 3,5-dihydroxyanthranilic acid appears to be connected to the kynurenine pathway, which is the major route for tryptophan catabolism. Similar to 3-hydroxyanthranilic acid, which is formed through the kynurenine pathway starting from L-tryptophan, 3,5-DHAA likely involves additional hydroxylation steps .
Research on the biosynthesis of pyrrolobenzodiazepine antibiotics, specifically sibiromycin, has provided insights into the formation of hydroxylated anthranilic acid derivatives. The pathway involves the conversion of L-tryptophan to kynurenine, followed by hydroxylation to form 3-hydroxy-L-kynurenine. This is then converted to 3-hydroxyanthranilic acid, which may undergo further hydroxylation to produce 3,5-dihydroxyanthranilic acid .
In the biosynthesis of tilivalline, a benzodiazepine-like natural product, evidence suggests the involvement of enzymatic conversion pathways similar to those described in tomaymycin synthesis. The enzyme TomO, characterized as a salicylyl-CoA-5-hydroxylase, is proposed to catalyze the 5-hydroxylation of 3-hydroxyanthranilic acid (3-HAA), resulting in 3,5-dihydroxyanthranilic acid .
Enzymatic Transformations
The production of 3,5-DHAA involves several enzymatic steps that have been partially characterized through studies of related metabolic pathways:
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Kynurenine-3-monooxygenase (KMO): This enzyme catalyzes the conversion of L-kynurenine to 3-hydroxy-L-kynurenine, an early step in the pathway leading to hydroxylated anthranilic acids
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Kynureninase: Responsible for cleaving 3-hydroxy-L-kynurenine to produce 3-hydroxyanthranilic acid
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Hydroxylases: Enzymes such as TomO, which has been characterized in the tomaymycin biosynthetic pathway, may catalyze the additional hydroxylation of 3-hydroxyanthranilic acid to form 3,5-dihydroxyanthranilic acid
Experimental evidence from gene deletion studies and feeding experiments supports these enzymatic transformations. For instance, disruption of the sibC gene, which encodes kynurenine-3-monooxygenase in the sibiromycin biosynthetic pathway, resulted in mutants unable to produce sibiromycin, indicating the importance of the hydroxylation steps in the pathway .
Relation to the Kynurenine Pathway
The kynurenine pathway represents the major route for tryptophan metabolism in mammals and many microorganisms. While 3-hydroxyanthranilic acid is a well-established intermediate in this pathway, the formation of 3,5-dihydroxyanthranilic acid appears to be a specialized branch that may be more prevalent in certain microorganisms for secondary metabolite production .
The ratio of different hydroxyanthranilic acid derivatives, particularly the balance between anthranilic acid and 3-hydroxyanthranilic acid, has been reported to have biological significance. In human blood samples, anthranilic acid concentrations normally equal or exceed 3-hydroxyanthranilic acid levels by up to 5-fold, which may regulate the conversion of 3-hydroxyanthranilic acid to quinolinic acid . The addition of a second hydroxyl group to form 3,5-DHAA would further alter the compound's metabolic fate and biological activities.
Biological Significance
Role in Microbial Secondary Metabolism
3,5-Dihydroxyanthranilic acid serves as a key building block in the biosynthesis of various microbial secondary metabolites. One of the most notable examples is its involvement in the production of tilivalline, a benzodiazepine-like natural product produced by certain bacteria. In this biosynthetic pathway, 3,5-DHAA appears to be incorporated into more complex structures through non-ribosomal peptide synthetase (NRPS) machinery .
The compound has been identified as a potential alternative substrate for enzymes like TomO, which are involved in the biosynthesis of pyrrolobenzodiazepine antibiotics. The resulting dihydroxylated structure contributes to the diverse chemical space of these bioactive compounds and may influence their biological activities .
Physiological Functions
The physiological roles of 3,5-dihydroxyanthranilic acid in biological systems remain largely unexplored. By analogy with 3-hydroxyanthranilic acid, which has been implicated in immune regulation and neurological processes, 3,5-DHAA may participate in similar physiological functions with potentially modified activities due to its dihydroxylated structure .
The auto-oxidation process observed with 3-hydroxyanthranilic acid, which can generate reactive oxygen species under certain conditions, might also occur with 3,5-DHAA, potentially affecting local redox environments in biological systems . Such redox modulation could influence various cellular processes, including cell signaling, gene expression, and cell fate decisions.
Derivatives and Conjugates
Natural Derivatives
One of the well-characterized derivatives of 3,5-dihydroxyanthranilic acid is N-(E)-p-coumaroyl-3,5-dihydroxyanthranilic acid, also referred to as a yeast avenanthramide (YAv). This compound represents a conjugate between 3,5-DHAA and p-coumaric acid, with the linkage occurring through an amide bond involving the amino group of 3,5-DHAA .
The structure of this conjugate has been confirmed through various spectroscopic techniques, including NMR analysis. The 1H- and 13C-NMR data of the p-coumaroyl portion of this compound have been reported to be superimposable with those previously described for this conjugate .
NMR spectroscopy of N-(E)-p-coumaroyl-3,5-dihydroxyanthranilic acid in DMSO-d6 revealed characteristic signals for the hydroxyl, amide NH, and carboxylic acid groups, with signals at 9.96, 10.12, 10.77, and 12.75 ppm corresponding to the 4'-OH, 3'-OH, amide NH, and carboxylic acid, respectively . These spectroscopic data provide valuable information about the electronic environment and structural features of the 3,5-DHAA moiety within this conjugate.
Synthetic Analogues
While specific information on synthetic analogues of 3,5-dihydroxyanthranilic acid is limited in the available literature, the compound's structure suggests potential for various chemical modifications:
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Esterification of the carboxylic acid group
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Amide formation involving either the carboxylic acid or the amino group
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Etherification or esterification of the hydroxyl groups
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Metal complexation through the ortho-aminophenol moiety
Each of these modifications would be expected to alter the compound's physical properties, chemical reactivity, and biological activities, potentially expanding its applications in various fields.
Structure-Activity Relationships
Studies on related hydroxyanthranilic acid derivatives provide insights into potential structure-activity relationships relevant to 3,5-DHAA. The position and number of hydroxyl groups on the anthranilic acid core significantly influence the compound's properties and activities.
For instance, n-lauryl 5-hydroxyanthranilate and isolauryl 5-hydroxyanthranilate, which are ester derivatives of 5-hydroxyanthranilic acid, have been reported to possess potent 5-lipoxygenase inhibitory activity . The presence of an additional hydroxyl group at position 3 in 3,5-DHAA could enhance such biological activities by providing additional sites for interaction with target biomolecules.
The formation of conjugates, as exemplified by N-(E)-p-coumaroyl-3,5-dihydroxyanthranilic acid, represents another dimension of structure-activity relationships, where the combination of different bioactive moieties may result in compounds with novel or enhanced activities .
Analytical Methods
Detection and Quantification Techniques
The detection and quantification of 3,5-dihydroxyanthranilic acid in biological samples typically involve chromatographic techniques coupled with various detection methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detection represents a common approach for analyzing hydroxyanthranilic acid derivatives.
Mass spectrometry has been used to characterize compounds containing 3,5-DHAA moieties, as demonstrated in the analysis of N-(E)-p-coumaroyl-3,5-dihydroxyanthranilic acid. The molecular formula and structural features can be determined based on the molecular ion peaks and fragmentation patterns observed in mass spectra .
Spectroscopic Characterization
Various spectroscopic techniques have been employed to characterize 3,5-dihydroxyanthranilic acid and its derivatives:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 13C-NMR spectroscopy provide valuable information about the structural features of 3,5-DHAA derivatives. For instance, NMR analysis of N-(E)-p-coumaroyl-3,5-dihydroxyanthranilic acid revealed characteristic signals for the various functional groups present in the molecule .
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups in 3,5-DHAA, such as the carboxylic acid, amino, and hydroxyl groups. The absence of bands above 1680 cm-1 in the IR spectrum of N-(E)-p-coumaroyl-3,5-dihydroxyanthranilic acid was used to exclude the possibility of a phenolic ester moiety, supporting the amide linkage structure .
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Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy: This two-dimensional NMR technique has been used to confirm the structural features of 3,5-DHAA derivatives by providing information about long-range coupling between different nuclei .
Chromatographic Separation
Chromatographic techniques play a crucial role in the isolation and purification of 3,5-dihydroxyanthranilic acid and related compounds from complex mixtures, such as fermentation broths or biological extracts.
The isolation of compounds containing 3,5-DHAA moieties often involves a combination of extraction procedures followed by various chromatographic techniques, including column chromatography, preparative HPLC, and thin-layer chromatography. These methods exploit differences in polarity, size, and other physicochemical properties to achieve separation.
In the context of natural product discovery, such as the identification of anthocidins, which are 5-hydroxyanthranilic acid related compounds, chromatographic separation represents a critical step in the isolation and characterization process .
Applications and Future Perspectives
Current Applications
Based on the available literature, the current applications of 3,5-dihydroxyanthranilic acid appear to be primarily in the context of natural product chemistry and biosynthetic studies. Its role as an intermediate in the biosynthesis of bioactive compounds, particularly in microbial systems, has been the focus of recent research .
The identification of 3,5-DHAA as a potential substrate for enzymes involved in the production of antibiotics and other secondary metabolites suggests its utility in biosynthetic engineering and pathway elucidation studies . Understanding the biochemical transformations involving 3,5-DHAA can provide insights into the biosynthetic logic underlying the production of complex natural products.
Research Directions
Several promising research directions can be envisioned for further exploration of 3,5-dihydroxyanthranilic acid:
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Comprehensive Characterization: More detailed investigation of the physical, chemical, and biological properties of 3,5-DHAA would provide a stronger foundation for its applications in various fields.
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Biosynthetic Engineering: Elucidation of the enzymatic transformations involved in 3,5-DHAA formation could enable engineered biosynthesis of this compound and its derivatives, potentially leading to more efficient production methods.
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Structure-Activity Relationship Studies: Systematic evaluation of the relationship between structural features and biological activities could guide the design of 3,5-DHAA derivatives with enhanced or specific functions.
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Exploration of Conjugates: Further investigation of conjugates like N-(E)-p-coumaroyl-3,5-dihydroxyanthranilic acid could reveal novel bioactivities and applications for 3,5-DHAA-based compounds.
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Metabolic Pathway Integration: Understanding how 3,5-DHAA fits into broader metabolic networks could provide insights into its physiological roles and potential interventions in metabolic disorders.
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